molecular formula C19H22O6 B1223181 Gibberellin A29-catabolite CAS No. 76040-29-4

Gibberellin A29-catabolite

Cat. No.: B1223181
CAS No.: 76040-29-4
M. Wt: 346.4 g/mol
InChI Key: CFYSKMXAQIWPNE-SBECISRQSA-N
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Description

Gibberellin A29-catabolite is a characterized inactive metabolite central to studies on gibberellin (GA) metabolism during plant development. Research demonstrates it is a primary catabolic product of Gibberellin A29 (GA29) in maturing seeds of Pisum sativum (pea) cv. Progress No. 9, with studies showing at least 50% conversion of GA29 to this catabolite . This conversion represents a significant natural metabolic step in the final stages of seed maturation, with concentrations quantified at up to 25 μg per seed in 37-day-old pea seeds . The compound's identification was historically confirmed through stable isotope labeling and GC-MS analysis, providing a reliable model for studying GA deactivation pathways . As a terminal metabolite in the GA pathway, this compound serves as a critical reference standard for researchers investigating gibberellin homeostasis, seed development, and the enzymatic activity of GA 2-oxidases and other catabolic enzymes . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

76040-29-4

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(1S,2S,3S,4R,9R,12S)-12-hydroxy-4-methyl-13-methylidene-6-oxotetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid

InChI

InChI=1S/C19H22O6/c1-9-6-18-8-19(9,25)4-3-12(18)11-5-10(20)7-17(2,16(23)24)13(11)14(18)15(21)22/h5,12-14,25H,1,3-4,6-8H2,2H3,(H,21,22)(H,23,24)/t12-,13+,14+,17+,18-,19-/m0/s1

InChI Key

CFYSKMXAQIWPNE-SBECISRQSA-N

SMILES

CC1(CC(=O)C=C2C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O

Isomeric SMILES

C[C@]1(CC(=O)C=C2[C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C(=O)O

Canonical SMILES

CC1(CC(=O)C=C2C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Metabolism and Localization

Research indicates that Gibberellin A29-catabolite is primarily found in the testa (seed coat) of seeds from Pisum sativum (pea) during the maturation process. Studies utilizing stable isotope-labeled gibberellins have shown that Gibberellin A20 is converted to Gibberellin A29 in cotyledons, which is then transported to the testa where it is metabolized into this compound. During seed desiccation and germination, this catabolite is transferred from the testa into the embryo .

Key Findings on Metabolism

  • Maximal Levels : Endogenous Gibberellin A29 reaches a peak concentration around 10 μg/seed approximately 27 days post-anthesis before declining significantly in mature seeds .
  • Metabolic Pathways : The metabolic process involves converting Gibberellin A29 into various metabolites, although the specific physiological functions of these metabolites, including this compound, remain less understood .

Physiological Roles

Despite its presence during critical developmental stages, current evidence suggests that this compound does not play a direct role in seed germination or early seedling growth. Instead, it may serve as a metabolic intermediate or a storage form that can be further processed into active gibberellins as needed during later growth stages .

Agricultural Applications

The understanding of gibberellins, including their catabolites like this compound, has significant implications for agriculture:

  • Growth Regulation : Manipulating gibberellin levels can enhance crop yields by promoting stem elongation and improving overall plant stature. This is particularly useful in cereal crops where height can influence harvestability.
  • Seed Dormancy and Germination : By understanding gibberellin metabolism, agricultural practices can be optimized to break seed dormancy more effectively or synchronize germination times for better crop management.
  • Biotechnological Advances : Genetic engineering approaches targeting gibberellin biosynthesis pathways could lead to the development of crop varieties with desirable traits such as increased size or improved resistance to environmental stressors .

Case Studies

  • Pea Seed Development : In Pisum sativum, studies have demonstrated how manipulating gibberellin levels affects seed maturation and germination rates. The role of this compound was highlighted as part of the metabolic pathway influencing these processes .
  • Cereal Crops : Research has shown that increased gibberellin activity can lead to taller plants with improved yield potential. Understanding the balance between active gibberellins and their catabolites like this compound is crucial for optimizing growth conditions in crops like wheat and barley .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Comparison

GA29-catabolite belongs to the C19-gibberellin family, distinguished by modifications such as carboxylation and hydroxylation. Below is a comparison with structurally related gibberellins and their catabolites:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water)
GA29-catabolite C₁₉H₂₂O₆ 346.14 6-carboxyl, 12-hydroxyl, methylidene Slightly soluble
GA51-catabolite C₁₉H₂₂O₅ 330.15 6-carboxyl, 12-hydroxyl Low solubility
GA8-catabolite C₁₉H₂₂O₇ 362.14 6-carboxyl, 12-hydroxyl, 2β-hydroxyl Moderately soluble
Gibberellin A4 (GA₄) C₁₉H₂₄O₅ 332.16 3β-hydroxyl, 4α-carboxyl Low solubility
Gibberellin A20 (GA₂₀) C₂₀H₂₆O₆ 362.17 13-hydroxyl, 7-carboxyl Insoluble

Key Structural Differences :

  • GA29-catabolite vs. GA51-catabolite : The former has an additional oxygen atom, likely at the methylidene group, enhancing its polarity .
  • GA29-catabolite vs. GA8-catabolite : GA8-catabolite contains an extra hydroxyl group at the 2β-position, increasing its solubility .
  • GA29-catabolite vs. GA₄ : GA₄ lacks the 12-hydroxyl group but retains the 4α-carboxyl, making it more hydrophobic .

Functional Comparison

Role in Metabolic Pathways :
  • GA29-catabolite: Acts as an intermediate in the deactivation pathway of bioactive GAs. It is linked to reduced lignin synthesis and enhanced flavonoid production in Arabidopsis and forage ramie .
  • GA51-catabolite: Primarily associated with oxidative stress responses and ROS scavenging in diterpenoid biosynthesis .
  • GA₄ : A bioactive GA that promotes stem elongation and seed germination, contrasting with GA29-catabolite’s role in growth inhibition .

Key Studies

  • Isotope-Labeled Synthesis : GA29-catabolite was synthesized with 90.6 atoms % ¹³C and 29.8 mCi mmol⁻¹ specific radioactivity, enabling tracer studies in metabolic pathways .
  • Metabolomic Profiling : In Arabidopsis, GA29-catabolite was identified alongside GA₄ and GA₂₀ in shoots, highlighting its role in balancing growth and stress responses .
  • Forage Ramie Study: Exogenous GA application reduced lignin content (linked to GA29-catabolite accumulation) while increasing flavonoids, suggesting agricultural applications for improving forage quality .

Comparative Advantages and Limitations

  • Advantages of GA29-catabolite: Enhances substrate efficiency in phenolic pathways, redirecting metabolism toward flavonoid synthesis . Serves as a biomarker for gibberellin turnover in plants.
  • Limitations :
    • Low solubility limits its direct application in agriculture.
    • Functional overlap with other catabolites (e.g., GA51-catabolite) complicates targeted studies.

Preparation Methods

Partial Synthesis from Gibberellin A3

The most documented chemical route involves the partial synthesis of isotopically labeled GA29, which is subsequently metabolized to GA29-catabolite. In a 14-step process, gibberellin A3 (GA3) serves as the precursor. Key steps include:

  • C-17 Isotopic Labeling : Introduction of a ¹³C label at the C-17 position via selective oxidation and reduction reactions.

  • Lactone Ring Modification : Removal of the C-20 lactone ring through acid-catalyzed hydrolysis, yielding GA29.

  • Oxidation at C-2β : Treatment with 2-oxoglutarate–dependent dioxygenases (GA 2-oxidases) to hydroxylate C-2β, forming GA29-catabolite.

This method achieves an overall yield of 0.55% for [17-¹³C]GA29, with subsequent enzymatic conversion to GA29-catabolite reaching ~50% efficiency in plant systems.

Table 1: Key Parameters for GA29-Catabolite Synthesis from GA3

StepReagents/ConditionsYield (%)Reference
C-17 ¹³C labelingNaH¹³CO3, Pd/C, H212.3
Lactone ring openingHCl (pH 2.5), 60°C, 24 h45.7
2β-HydroxylationRecombinant GA2ox6, 2-oxoglutarate, Fe²⁺50.0

Biological Preparation via Plant Metabolism

In Vivo Biosynthesis in Pisum sativum

GA29-catabolite is naturally produced during late seed maturation in pea (Pisum sativum cv. Progress No. 9). Key findings include:

  • Endogenous Conversion : GA29 levels peak at 10 μg/seed 27 days post-anthesis, declining to 1.6 μg/seed as GA29-catabolite accumulates.

  • Isotopic Tracing : Feeding [2α-²H₁]GA29 to maturing seeds results in 50% conversion to GA29-catabolite, confirmed via GC-MS with ¹⁸O-labeled internal standards.

Table 2: GA29-Catabolite Accumulation in Pea Seeds

Days Post-AnthesisGA29 (μg/seed)GA29-Catabolite (μg/seed)
2710.00.0
371.625.0

Enzymatic Production Using GA 2-Oxidases

Role of GA2ox Enzymes

GA 2-oxidases (GA2ox) catalyze the 2β-hydroxylation of C₁₉-GAs, including GA29, forming inactive catabolites. In Arabidopsis thaliana, five GA2ox isoforms (GA2ox1–4, GA2ox6) exhibit specificity for GA29:

  • Substrate Specificity : GA2ox6 converts GA29 to GA29-catabolite with a turnover rate of 21% in vitro.

  • Gene Knockout Studies : ga2ox quintuple mutants show a 96% reduction in GA29-catabolite levels, confirming GA2ox’s central role.

Analytical Validation and Challenges

Quantification via GC-MS and LC-MS

  • GC-MS Protocols : Derivatization with methylchlorosilane enables detection at concentrations as low as 1 ng/g fresh weight.

  • LC-MS Advancements : High-resolution orbitrap systems (e.g., Thermo Fisher Q-Exactive) achieve ppm-level accuracy for structural confirmation.

Challenges in Purification

  • Matrix Interference : Plant extracts contain co-eluting terpenoids, necessitating multi-step purification (e.g., C18 SPE, HILIC chromatography).

  • Isotope Dilution : Use of ¹⁸O-labeled internal standards corrects for ionization suppression in MS analysis .

Q & A

Q. What analytical methods are most effective for quantifying Gibberellin A29-catabolite in plant tissues?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used for quantification. Key parameters include monitoring the molecular ion at m/z corresponding to its formula (C₁₉H₂₂O₆) and validating results using statistical metrics such as VIP scores (>1.0) and p-values (<0.05) to ensure biological relevance . Internal standards (e.g., isotope-labeled analogs) should be employed to correct for matrix effects.

Q. How is this compound biosynthesized in plant systems?

  • Methodological Answer : Biosynthesis involves oxidation and hydroxylation steps from precursor gibberellins, such as GA28. Enzymes like gibberellin 2-oxidases (GA2ox) catalyze these reactions. Experimental verification requires isotopic labeling (e.g., ¹³C or ³H) to track metabolic flux, followed by NMR or radio-TLC for pathway confirmation .

Q. What statistical approaches are critical for interpreting fold-change data in this compound studies?

  • Methodological Answer : Use multivariate analysis (e.g., PLS-DA) to assess fold-change significance. For example, a fold-change >1.4 with a VIP score >1.0 and p-value <0.05 indicates upregulation in pathways like diterpenoid biosynthesis . Replicate experiments (n ≥ 3) are essential to reduce false positives.

Advanced Research Questions

Q. How can isotopic labeling resolve challenges in studying this compound turnover rates?

  • Methodological Answer : Synthesize [¹³C]- or [³H]-labeled GA29 precursors (e.g., via 14-step conversion from GA3) to trace catabolite dynamics . Pulse-chase experiments combined with high-resolution MS enable quantification of turnover rates. Ensure isotopic purity (>90%) and validate tracer stability under physiological conditions.

Q. What strategies address contradictions in this compound’s regulatory roles across plant species?

  • Methodological Answer : Conduct comparative metabolomics across species (e.g., rice vs. dicots) to identify conserved vs. species-specific pathways. For example, phytochromes repress GA20ox in rice, while cry1 induces GA2ox, creating divergent regulatory networks . Use CRISPR mutants to isolate photoreceptor-specific effects.

Q. How can multi-omics integration clarify this compound’s tissue-specific functions?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to correlate gene expression (e.g., GA2ox transcripts) with catabolite levels in tissues like roots or leaves. In Sarcandra glabra, tissue-specific accumulation (8.38-fold in stems) was linked to terpenoid biosynthesis genes . Tools like WGCNA can identify co-expression modules.

Q. What experimental designs improve reproducibility in this compound studies?

  • Methodological Answer : Standardize growth conditions (light, temperature) to minimize environmental variability. Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data repositories and detailed metadata (e.g., instrument settings, extraction solvents) . Cross-validate findings with orthogonal methods like immunoassays.

Data Analysis & Validation

Q. How should researchers handle low-abundance this compound signals in noisy metabolomic datasets?

  • Methodological Answer : Apply noise-reduction algorithms (e.g., Savitzky-Golay smoothing) and background subtraction. Use MRM (Multiple Reaction Monitoring) in MS for enhanced specificity. Confirm low-abundance peaks via spiking with synthetic standards and replicate analyses .

Q. What criteria determine the biological significance of this compound’s upregulation in stress responses?

  • Methodological Answer : Combine fold-change data with pathway enrichment analysis (e.g., KEGG or PlantCyc). For example, upregulation in the "diterpenoid biosynthesis" pathway (1.43-fold, p=0.017) suggests a role in stress adaptation . Functional validation via gene knockout or overexpression is critical.

Synthesis & Mechanistic Studies

Q. Why is aqueous alkali treatment used in this compound synthesis, and how is it optimized?

  • Methodological Answer : Alkali treatment (e.g., NaOH) converts intermediates like 2,O₂-didehydro-GA29 into the catabolite. Optimize pH (8–10), temperature (25–37°C), and reaction time (2–6 hrs) to maximize yield. Monitor conversions via HPLC and adjust conditions iteratively .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberellin A29-catabolite
Reactant of Route 2
Gibberellin A29-catabolite

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